ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate
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Overview
Description
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate is a complex organic compound that features a unique structure combining elements of benzodioxin, furan, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form the benzodioxin ring.
Synthesis of 2-methyl-3-furyl intermediate: This involves the reaction of furfural with methylmagnesium bromide followed by oxidation.
Coupling reaction: The benzodioxin and furan intermediates are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the coupled product with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzodioxin derivatives.
Scientific Research Applications
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and furan moieties may facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)propanoate: Similar structure but with a propanoate ester group.
Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of benzodioxin, furan, and ester functionalities, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO6 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C18H19NO6/c1-3-22-17(20)10-19-18(21)13-9-15(25-11(13)2)12-4-5-14-16(8-12)24-7-6-23-14/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,19,21) |
InChI Key |
HOSWDHAYFAMUHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC3=C(C=C2)OCCO3)C |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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